molecular formula C17H16N4O2 B7180257 N-[(3-methoxyphenyl)methyl]-4-pyrazol-1-ylpyridine-2-carboxamide

N-[(3-methoxyphenyl)methyl]-4-pyrazol-1-ylpyridine-2-carboxamide

Cat. No.: B7180257
M. Wt: 308.33 g/mol
InChI Key: HPJCLKFKWUTHBL-UHFFFAOYSA-N
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Description

N-[(3-methoxyphenyl)methyl]-4-pyrazol-1-ylpyridine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It contains a pyrazole ring, a pyridine ring, and a methoxyphenyl group

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-4-pyrazol-1-ylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c1-23-15-5-2-4-13(10-15)12-19-17(22)16-11-14(6-8-18-16)21-9-3-7-20-21/h2-11H,12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJCLKFKWUTHBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2=NC=CC(=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methoxyphenyl)methyl]-4-pyrazol-1-ylpyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Attachment of the Pyridine Ring: The pyrazole derivative is then reacted with a pyridine carboxylic acid derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.

    Introduction of the Methoxyphenyl Group: The final step involves the alkylation of the pyrazole-pyridine intermediate with a methoxybenzyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3-methoxyphenyl)methyl]-4-pyrazol-1-ylpyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The hydrogen atoms on the aromatic rings can be substituted with various functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-[(3-methoxyphenyl)methyl]-4-pyrazol-1-ylpyridine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Biology: Used in studies related to enzyme inhibition and receptor binding.

    Materials Science: Explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of N-[(3-methoxyphenyl)methyl]-4-pyrazol-1-ylpyridine-2-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways depend on the specific application, but common targets include kinases, proteases, and G-protein coupled receptors.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-methoxyphenyl)methyl]-4-pyrazol-1-ylpyridine-2-carboxamide
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

This compound is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties

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